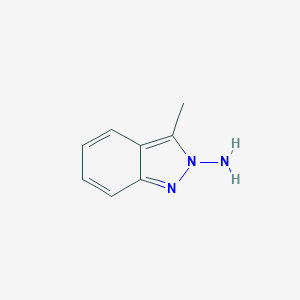

3-methyl-2H-indazol-2-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

3-methylindazol-2-amine |

InChI |

InChI=1S/C8H9N3/c1-6-7-4-2-3-5-8(7)10-11(6)9/h2-5H,9H2,1H3 |

InChI Key |

OKAXIIFABWKQAA-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=CC2=NN1N |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Methyl 2h Indazol 2 Ylamine

Reactivity of the Exocyclic Amine Group

The exocyclic amine group at the 2-position of the indazole ring is a primary amine and, as such, exhibits typical nucleophilic characteristics. It readily participates in a variety of reactions, including acylation, alkylation, arylation, condensation, and diazotization.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the exocyclic amine allows for the formation of new carbon-nitrogen bonds through reactions with various electrophiles.

Acylation: The primary amine of 3-methyl-2H-indazol-2-ylamine is expected to react with acylating agents such as acyl chlorides and anhydrides to form the corresponding N-acyl derivatives. In a related example, 5-nitro-1H-indazol-3-ylamine reacts with 4-ethoxyphenylacetyl chloride in refluxing tetrahydrofuran (B95107) (THF) to yield the corresponding acetamide. nih.gov This suggests a similar reactivity for this compound.

Alkylation: Alkylation of the exocyclic amine can be achieved using alkyl halides. evitachem.com However, the reaction can sometimes lead to a mixture of mono- and di-alkylated products, and over-alkylation to form quaternary ammonium (B1175870) salts is also possible, particularly with an excess of a reactive alkyl halide like methyl iodide. ekb.eg The product distribution can be controlled by careful selection of reaction conditions, such as the stoichiometry of the reactants and the nature of the base and solvent. nih.gov In some instances, the indazole ring nitrogen can also compete for alkylation. beilstein-journals.org

Arylation: Palladium-catalyzed cross-coupling reactions are a common method for the arylation of amines. evitachem.com The Buchwald-Hartwig amination, for instance, allows for the formation of N-aryl bonds by reacting an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. While specific examples for the direct arylation of the exocyclic amine of this compound are not extensively documented, the general applicability of this method to primary amines suggests its feasibility. nih.govrsc.org

Table 1: Representative Acylation and Alkylation Reactions of Aminoindazoles

| Reactant | Reagent | Product Type | Conditions | Yield (%) | Reference |

| 5-Nitro-1H-indazol-3-ylamine | 4-Ethoxyphenylacetyl chloride | N-Acyl derivative | THF, reflux, 5 h | 75.6 | nih.gov |

| 5-Bromo-1H-indazol-3-ylamine | Hydrazine (B178648) | --- | n-Butanol, reflux, 6 h | 93.4 | nih.gov |

| 1H-Indazole | Methyl iodide | N-Methylated indazole | K₂CO₃, DMF, RT, 17 h | 44 (N1), 40 (N2) | beilstein-journals.org |

Note: The table includes reactions of related aminoindazoles to illustrate the expected reactivity.

Condensation and Imine Formation

The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. gsconlinepress.comeijppr.com This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. eijppr.com The formation of the C=N double bond is a reversible process. gsconlinepress.com

The synthesis of Schiff bases from various primary amines and carbonyl compounds is a well-established transformation in organic chemistry. ekb.eg For instance, 3-amino-2-methylquinazolin-4(3H)-one undergoes condensation with various aromatic aldehydes to form the corresponding Schiff bases in good yields. ekb.eg This provides a strong indication that this compound would react similarly with a range of aldehydes and ketones to produce a variety of imine derivatives.

Table 2: General Conditions for Schiff Base Formation

| Amine Type | Carbonyl Compound | Catalyst | Solvent | Conditions | Product | Reference |

| Primary Aromatic Amine | Aromatic Aldehyde | Acid/Base | Ethanol | Reflux | Imine | gsconlinepress.com |

| Primary Amine | Ketone | --- | --- | Heat | Imine | gsconlinepress.com |

| 3-Amino-2-methylquinazolin-4(3H)-one | Aromatic Aldehydes | --- | --- | Reflux | Schiff Base | ekb.eg |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). chemicalbook.comthieme-connect.de The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

In substitution reactions , the diazonium group (-N₂⁺) can be replaced by a range of nucleophiles, including halides (Sandmeyer reaction), hydroxyl groups, and cyano groups, with the concomitant loss of nitrogen gas. researchgate.net This provides a powerful method for introducing a variety of functional groups onto the indazole ring at the 2-position.

In coupling reactions , the diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. researchgate.net These reactions typically proceed via electrophilic aromatic substitution and result in the formation of a nitrogen-nitrogen double bond (azo linkage), which connects the indazole moiety to another aromatic ring.

Reactivity of the Indazole Heterocyclic Core

The indazole ring system is aromatic and can participate in substitution reactions. The presence of the methyl group at the 3-position and the amino group at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonylation. chemicalbook.com The directing effects of the fused pyrazole (B372694) ring, along with the substituents at positions 2 and 3, will determine the position of substitution. In general, electrophilic substitution on the indazole ring often occurs at the 5- and 7-positions. For example, the nitration of 2,3-dimethyl-1H-indazole with fuming nitric acid leads to the formation of 2,3-dimethyl-6-nitro-2H-indazole. Electrochemical sulfonylation of 2H-indazoles at the 3-position has also been reported. chim.it

Nucleophilic Aromatic Substitution (if applicable to specific substituents)

Unactivated aromatic rings are generally unreactive towards nucleophiles. However, if the indazole ring of this compound is substituted with strong electron-withdrawing groups, such as a nitro group, or if a halogen is present on the ring, it can become susceptible to nucleophilic aromatic substitution (SNA_r_).

For instance, the iodine atom at the 3-position of 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be substituted by nucleophiles like amines or thiols. This indicates that if a suitable leaving group were present on the benzene ring of this compound, it could potentially undergo nucleophilic aromatic substitution, especially if activated by other substituents.

Metal-Catalyzed Cross-Coupling Reactions at the Indazole Ring

The indazole core, a prominent privileged structure in medicinal chemistry, can be functionalized using a variety of metal-catalyzed cross-coupling reactions. nih.gov While reactions directly on the exocyclic amine of this compound are less common, the indazole ring itself offers several positions for carbon-carbon and carbon-heteroatom bond formation. These reactions typically require a precursor, such as a halogenated or boronylated indazole, to proceed.

The primary sites for cross-coupling on the 2H-indazole skeleton are the C3 position and the positions on the fused benzene ring (C4, C5, C6, and C7). A review of functionalization strategies highlights that C3-halogenated indazoles are valuable precursors for further metal-catalyzed reactions. chim.it For instance, Negishi coupling has been successfully employed for the (hetero)arylation at the C3 position of N-protected 2H-indazoles. chim.it This involves an initial metalation at C3, transmetalation with a zinc salt, and subsequent palladium-catalyzed coupling with a (hetero)aryl halide. chim.it

Similarly, the carbocyclic ring can be selectively functionalized. A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, with the resulting 7-bromoindazoles serving as effective substrates in palladium-mediated Suzuki–Miyaura reactions to furnish C7-arylated products. rsc.org This methodology can be conceptually extended to the this compound system, where prior halogenation of the benzene ring would open the door to a wide array of cross-coupling partners. The Buchwald-Hartwig amination is another powerful tool, often used sequentially with Suzuki reactions to introduce both aryl and amino substituents onto the heterocyclic core. mdpi.comnih.gov

A direct synthesis of 2-substituted-2H-indazoles has also been achieved via a double Buchwald-Hartwig intramolecular cyclization, demonstrating the utility of palladium catalysis in forming the indazole core itself. wiley.com These established methods underscore the versatility of the indazole scaffold in metal-catalyzed transformations, allowing for the strategic introduction of diverse substituents.

| Coupling Reaction | Position | Catalyst/Reagents | Typical Substrates | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C7 (on 1H-indazole) | Pd(dppf)Cl₂, K₂CO₃ | 7-Bromo-1H-indazole, Arylboronic acids | 7-Aryl-1H-indazoles | rsc.org |

| Suzuki-Miyaura | C3 (on 1H-indazole) | Pd(PPh₃)₄, Dioxane/H₂O | 3-Iodo-N-Boc-indazole, Arylboronic acids | 3-Aryl-NH-indazoles | nih.gov |

| Buchwald-Hartwig | N1 (on 1H-indazole) | CuI, K₃PO₄, Toluene | 3-Aryl-NH-indazole, Aryl iodides | 1,3-Diarylindazoles | nih.gov |

| Negishi | C3 (on 2H-indazole) | TMP₂Zn, Pd catalyst | N-Protected 2H-indazole, (Hetero)aryl halides | 3-(Hetero)aryl-2H-indazoles | chim.it |

| Buchwald-Hartwig (Intramolecular) | N/A (Core formation) | PdCl₂, t-Bu₃PHBF₄, Cs₂CO₃ | 2-Iodobenzylbromide, Phenylhydrazine | 2-Phenyl-2H-indazoles | wiley.com |

Derivatization Strategies for Expanding the Chemical Space of this compound

Synthesis of Substituted 2H-Indazolamines

A versatile, one-pot, two-step methodology has been developed to access a range of N-substituted-2H-indazol-2-amine derivatives. researchgate.net This strategy begins with the formation of a hydrazone from a substituted 2-nitrobenzaldehyde (B1664092) and a chosen hydrazine. researchgate.net The subsequent reductive cyclization, promoted by an organophosphorus reagent, yields the desired 2H-indazol-2-amine derivative. researchgate.net This method is noted for its tolerance of a wide variety of functional groups and substitution patterns, enabling the creation of a diverse library of analogues from readily available starting materials. researchgate.net

Another approach involves the oxidative intramolecular N-N bond formation from hydrazone precursors using phenyliodine(III) diacetate (PIDA) as a metal-free oxidant at room temperature. researchgate.net This protocol offers an operationally simple and rapid method to generate 2-aminoindazoles. researchgate.net These synthetic routes provide a direct means to introduce substituents on the exocyclic amine (by varying the hydrazine component) or on the carbocyclic ring (by starting with a substituted 2-nitrobenzaldehyde), significantly expanding the chemical space around the core structure.

Formation of Fused Ring Systems Involving the Indazole Core

The N-amino group of this compound is chemically analogous to a hydrazine moiety, making it an excellent nucleophilic component for cyclocondensation reactions to form fused heterocyclic systems. This strategy is well-documented for the isomeric 3-aminoindazoles, which react with 1,3-dicarbonyl compounds or their equivalents to yield fused pyrimidine (B1678525) rings. mdpi.comacs.org

A prominent example is the synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.comexlibrisgroup.comnih.gov This is achieved through the simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate, typically in a methanol/phosphoric acid mixture at reflux. mdpi.com This reaction proceeds via initial condensation between the exocyclic amino group and one of the carbonyls, followed by intramolecular cyclization and dehydration to form the fused tricyclic system.

By analogy, this compound is expected to react with various 1,3-dielectrophiles to generate a variety of fused ring systems. The reaction with a β-ketoester, for example, would lead to the formation of an indazolo[2,3-a]pyrimidinone ring system. These fused scaffolds can then be further functionalized, for instance, through chlorination followed by Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) reactions, providing access to highly diverse and complex molecules. mdpi.comexlibrisgroup.com

| Indazole Substrate | Reagent | Reaction Type | Fused Ring System | Reference |

|---|---|---|---|---|

| 3-Aminoindazole | β-Diketones | Cyclocondensation | Pyrimido[1,2-b]indazole | acs.org |

| 3-Aminoindazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Trifluoromethyl-pyrimido[1,2-b]indazol-4(1H)-one | mdpi.comexlibrisgroup.com |

| 2-(2H-Indazol-2-yl)anilines | Aryl methyl ketones | Iodine-mediated C(sp³)-H oxidation/Imine formation/Cyclization | Indazoloquinoxaline | researchgate.net |

| Hypothetical: this compound | 1,3-Diketone (e.g., Acetylacetone) | Cyclocondensation | Indazolo[2,3-a]pyrimidine derivative | Analogous to acs.org |

| Hypothetical: this compound | Malonic acid derivative | Cyclocondensation | Indazolo[2,3-a]pyridazinedione derivative | Analogous to reactions of hydrazines |

Reaction Mechanism Studies on this compound Transformations

The transformations of this compound can be understood through the lens of modern heterocyclic chemistry mechanisms, with one of the most powerful being the in situ generation of azomethine imines. Azomethine imines are versatile 1,3-dipoles that are increasingly utilized for the synthesis of nitrogen-containing heterocycles. rsc.orgua.es

The structure of this compound is that of a substituted hydrazine and can be considered a tautomer of a hydrazone. Acyclic azomethine imines are readily generated from hydrazone precursors through a 1,2-prototropic shift, a process that can be facilitated by heat or catalysis. ua.es In the case of this compound, reaction with an aldehyde or ketone would first generate a hydrazone intermediate. This intermediate, upon gentle heating or in the presence of a catalyst, can isomerize to the corresponding azomethine imine. This transient 1,3-dipole possesses a nucleophilic carbon and an electrophilic terminal nitrogen, making it an ideal partner for cycloaddition reactions.

This azomethine imine dipole can be trapped by a wide range of dipolarophiles in [3+2] cycloaddition reactions. ua.es For example:

Reaction with Alkenes: Cycloaddition with electron-deficient alkenes (e.g., maleimides, acrylates) would lead to the formation of pyrazolidine (B1218672) rings fused or spiro-linked to the indazole N2 position.

Reaction with Alkynes: Reaction with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate) would yield pyrazoline derivatives.

This mechanistic pathway provides a powerful and modular route to complex, polycyclic heterocyclic systems that would be difficult to access through other means. The ability to generate this reactive intermediate in situ from the stable this compound precursor highlights the synthetic potential embedded within its structure. This mechanism is supported by studies where similar C-N-C 1,3-dipoles derived from imines have been successfully trapped with dipolarophiles to form spiropyrrolidines. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of their constituent nuclei.

Carbon-13 NMR (¹³C NMR) for Skeletal Carbon Analysis and Chemical Shifts

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring and the methyl group are indicative of their electronic environments. Aromatic and heteroaromatic carbons resonate at lower field compared to aliphatic carbons.

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic (Ar-C) | 102 - 144 | The shifts are sensitive to the positions of substituents on the benzene (B151609) ring. researchgate.nettudublin.ie |

| C3 (C=N) | ~161 | The carbon involved in the indazole ring's C=N bond. tudublin.ie |

| Methyl (CH₃) | ~14 | A characteristic upfield signal for an alkyl carbon. tudublin.ie |

Note: The specific values can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.comsdsu.edu For 3-methyl-2H-indazol-2-ylamine, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comsdsu.edu This is crucial for definitively assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the methyl proton signal would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. uvic.ca For example, HMBC could show a correlation between the methyl protons and the C3 carbon of the indazole ring, confirming their proximity.

Variable Temperature NMR Studies (if relevant to tautomerism or conformational dynamics)

Variable temperature (VT) NMR studies can provide information on dynamic processes such as tautomerism or restricted rotation. semanticscholar.org While 2H-indazoles are generally stable tautomers, VT-NMR could be employed to investigate any potential equilibrium with other tautomeric forms or to study the rotational barrier of the amine group, although significant dynamic processes at typical NMR temperatures are not widely reported for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. whitman.edu The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight, which is 147.18 g/mol . nih.gov

The fragmentation of the molecular ion upon electron impact provides a fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for aromatic and heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals. For N-amino-azoles, fragmentation can be complex. In some indazole derivatives, a characteristic fragment ion results from the cleavage of bonds within the heterocyclic ring system. researchgate.net The stability of the indazole ring can influence fragmentation, often leading to the preservation of the core ring structure in major fragments. whitman.edu

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 147 | [M]⁺ | Molecular ion peak. nih.gov |

| 132 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 118 | [M - NH₂ - H]⁺ | Loss of the amino group and a hydrogen atom. |

| 104 | A fragment resulting from further ring cleavage. nih.gov |

Note: The observed fragmentation pattern can be influenced by the ionization method used (e.g., Electron Impact vs. Electrospray Ionization). acdlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes (e.g., N-H stretching, C=N, C=C, C-N vibrations)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds and functional groups within its structure.

N-H Stretching : The amine group (NH₂) will typically show one or two bands in the region of 3300-3500 cm⁻¹. mdpi.com

C-H Stretching : Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. libretexts.org

C=N and C=C Stretching : The stretching vibrations of the C=N bond within the indazole ring and the C=C bonds of the aromatic system are expected in the 1500-1650 cm⁻¹ region. tudublin.ie

C-N Stretching : The C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. williams.edu

Table 4: Characteristic IR Absorption Bands

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=N / C=C stretch (ring) | 1500 - 1650 | Medium to Strong |

| C-N stretch | 1000 - 1300 | Medium |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure and conjugation of the system. acs.orgmsu.edu For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the bicyclic indazole core.

The electronic spectrum of indazole derivatives typically exhibits π → π* transitions, which are generally of high intensity (large molar absorptivity, ε). mdpi.com These transitions originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The conjugation of the benzene and pyrazole (B372694) rings in the indazole scaffold creates an extended π system, which is the primary chromophore.

The introduction of an amino group (-NH₂) at the N-2 position acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the indazole ring, leading to n → π* transitions. These transitions, involving the excitation of a non-bonding electron to a π* antibonding orbital, are typically of lower intensity than π → π* transitions. msu.edu This interaction can also cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.

The conjugation pattern in this compound involves the entire bicyclic indazole system. The 2H-indazole tautomer possesses a quinonoid-like structure in the five-membered ring, which influences its electronic distribution and, consequently, its UV-Vis absorption profile compared to the 1H-indazole tautomer. mdpi.com Studies on other 2H-indazole systems have highlighted that the electronic transitions can be sensitive to substituents and the solvent environment. acs.orgrsc.org For instance, visible-light-induced self-catalyzed reactions of 2H-indazoles suggest that the products have broader light absorption ranges, which can sometimes inhibit the reaction, indicating significant electronic changes upon substitution. acs.org

Table 1: Expected Electronic Transitions for this compound based on Analogous Compounds

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | ~220-300 nm | High |

| n → π | n (non-bonding) → π (antibonding) | >300 nm | Low |

Note: The exact λmax values for this compound may vary. This table is illustrative based on the principles of UV-Vis spectroscopy and data for related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related 2-substituted and amino-indazole derivatives allows for a detailed prediction of its solid-state characteristics. umassd.educam.ac.ukillinois.eduresearchgate.net

Molecular Conformation and Geometry in the Crystalline State

In the crystalline state, the this compound molecule is expected to have a largely planar indazole ring system, a common feature in related structures. mdpi.comnih.gov The geometry of the bicyclic system will be defined by specific bond lengths and angles. The C-N and N-N bonds within the pyrazole moiety and the C-C bonds of the fused benzene ring will adopt values characteristic of their aromatic and partial double-bond character.

Table 2: Predicted Bond Parameters for this compound based on Analogous Structures

| Parameter | Description | Expected Value |

| N-N bond length | Bond distance between the two nitrogen atoms in the pyrazole ring. | ~1.35 Å |

| C-N bond lengths | Bond distances between carbon and nitrogen atoms in the pyrazole ring. | ~1.32 - 1.38 Å |

| C-C bond lengths | Bond distances within the benzene ring. | ~1.36 - 1.41 Å |

| C-Namino bond length | Bond distance between the indazole N-2 and the amino nitrogen. | ~1.40 Å |

| Indazole Ring | Dihedral angles within the bicyclic system. | Close to 0° (planar) |

Note: These values are estimations based on crystallographic data of similar indazole derivatives.

Intermolecular Interactions: Hydrogen Bonding and Packing Motifs

The presence of the N-amino group makes this compound a prime candidate for forming strong intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring (specifically N-1) can act as hydrogen bond acceptors.

This donor-acceptor capability is likely to result in the formation of specific, repeating patterns or "supramolecular synthons" that dictate the crystal packing. In the crystal structure of indazol-2-yl-acetic acid, a supramolecular architecture is formed through O-H···N intermolecular hydrogen bonds. mdpi.comnih.gov Similarly, a study on 2H-indazole tautomers revealed the formation of centrosymmetric dimers linked by N-H···N hydrogen bonds. nih.gov For this compound, it is highly probable that N-H···N hydrogen bonds will be a dominant feature of its crystal packing, potentially leading to the formation of dimers, chains, or more complex three-dimensional networks. researchgate.net

Analysis of Crystal Packing and Polymorphism

The way molecules are arranged in a crystal is known as crystal packing. The interplay of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions will determine the most energetically favorable packing arrangement for this compound.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming various hydrogen bonding patterns. nih.gov Indazole derivatives are known to exhibit polymorphism. For instance, (E)-2-[(2H-indazol-3-yl)methylene]-2,3-dihydro-1H-inden-1-one crystallizes in two distinct tautomeric polymorphs, one yellow and one red, which differ in the position of the indazole NH proton and their hydrogen bonding networks. nih.gov Given the conformational flexibility of the amino group and the potential for different hydrogen bonding motifs, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. google.com The specific polymorph obtained would likely depend on factors such as the solvent used for crystallization, the rate of cooling, and temperature. Each polymorph would have a unique crystal structure and, consequently, distinct physical properties.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and properties of indazole derivatives. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For indazole derivatives, DFT methods, such as B3LYP with basis sets like 6-31G or 6-311+G(d,p), are commonly used to find the most stable arrangement of atoms. nih.govasianresassoc.org These calculations provide key information on bond lengths, bond angles, and dihedral angles. For instance, studies on substituted indazoles have detailed how different functional groups can influence the geometry of the bicyclic ring system. researchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for an Indazole Derivative (Note: This table is a generalized representation based on typical DFT results for indazole systems and does not represent a specific named compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-C3 | 1.33 Å |

| Bond Length | C3-C3a | 1.40 Å |

| Bond Length | C7a-N1 | 1.38 Å |

| Bond Angle | N1-N2-C3 | 112.0° |

| Bond Angle | N2-C3-C3a | 108.5° |

| Bond Angle | C7a-N1-N2 | 110.5° |

This is an interactive table. The values are representative and would change with different substituents and isomers.

DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to interpret and verify experimental results.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are frequently performed. arpgweb.com By comparing the calculated shifts with experimental data, the structural assignment of different isomers of substituted indazoles can be confirmed. arpgweb.comresearchgate.net For example, the chemical shift of the H-3 proton in methyl-nitro-indazoles is sensitive to the position of the nitro group, a trend that is accurately reproduced by DFT calculations. arpgweb.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of indazole derivatives can be simulated by calculating their vibrational frequencies. These calculations help in the assignment of fundamental vibrational modes observed in experimental spectra, such as C-H, N-H, C=N, and N-N stretching and bending vibrations. asianresassoc.org This provides a detailed picture of the molecule's vibrational characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arpgweb.comjmaterenvironsci.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For substituted indazoles, the nature and position of substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. nih.govrsc.org For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both leading to a smaller energy gap and increased reactivity. nih.gov

Table 2: Representative FMO Data for Substituted Indazoles (in eV) (Note: This table presents a range of typical values from DFT studies on various indazole derivatives.)

| Compound Type | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Source |

| Indazole-carboxamide derivative | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 - 5.5 | nih.gov |

| Nitro-indazole derivative | -7.2 to -7.8 | -3.0 to -3.5 | 4.0 - 4.5 | arpgweb.com |

| Amino-indazole derivative | -5.0 to -5.5 | -0.5 to -1.0 | 4.0 - 4.8 | researchgate.netacs.org |

This is an interactive table. Specific values depend on the exact molecular structure and computational method.

Conceptual DFT provides a framework to quantify chemical concepts. dergipark.org.tr Using the energies of the frontier orbitals, several global reactivity descriptors can be calculated to predict the chemical behavior of indazole derivatives. researchgate.netjmaterenvironsci.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, it indicates the molecule's polarizability.

These descriptors are valuable in structure-activity relationship studies, for example, in predicting the corrosion inhibition potential of indazole derivatives, where softer molecules with higher electron-donating ability are often more effective. researchgate.netjmaterenvironsci.comdergipark.org.tr

Table 3: Calculated Conceptual DFT Descriptors for a Representative Indazole Derivative (Note: These values are illustrative and derived from the relationships between FMO energies and the descriptors.)

| Descriptor | Formula | Representative Value |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 3.5 - 4.5 eV |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO))/2 | -3.5 to -4.5 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.0 - 2.75 eV |

| Chemical Softness (S) | 1 / (2η) | 0.18 - 0.25 eV⁻¹ |

This is an interactive table. The values are dependent on the specific FMO energies of the molecule under study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. scispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For flexible molecules, MD simulations are used to explore the accessible conformational space. By simulating the molecule's movement over nanoseconds, different stable and transient conformations can be identified. This is particularly important for understanding how a molecule might interact with a biological target, such as a protein binding site. nih.govmdpi.com Studies on indazole derivatives have used MD simulations to assess the stability of their binding poses within enzyme active sites, showing how the molecule adapts its conformation to maintain favorable interactions. researchgate.nettandfonline.com The root-mean-square deviation (RMSD) of the atomic positions over time is often analyzed to determine the stability of the molecule's conformation. tandfonline.com

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. nih.govfrontiersin.org Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. mdpi.comresearchgate.net For indazole derivatives, the solvent can play a critical role in the tautomeric equilibrium. For instance, while the 1H-tautomer is generally more stable, less polar solvents can stabilize the 2H-tautomer, particularly if intramolecular hydrogen bonding is possible. researchgate.net

Furthermore, specific solvent interactions can be crucial for certain reaction pathways. In the photochemical conversion of 1H-indazoles to benzimidazoles, the weakly acidic solvent 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) was found to be essential. wiley.com Computational studies revealed that the solvent facilitates an excited-state proton transfer, leading to the formation of the reactive 2H-indazole isomer. wiley.com While specific data for 3-methyl-2H-indazol-2-ylamine is not extensively documented, these findings highlight the importance of considering explicit solvent interactions in computational models to accurately predict conformational preferences and reaction outcomes. frontiersin.org

Table 1: Calculated Tautomer Energy Differences for Substituted Indazoles This table illustrates the relative energy of 2-H tautomers compared to the more stable 1-H tautomers for various substituted indazoles, as determined by DFT calculations. This energy difference is a key parameter in understanding reaction selectivity.

| 3-Substituent | Tautomer Energy Difference (kcal/mol) |

| H | 4.46 wuxibiology.com |

| Me | ~4 wuxibiology.com |

| Ph | ~4 wuxibiology.com |

| Br | ~6 wuxibiology.com |

| I | ~6 wuxibiology.com |

Data sourced from quantum mechanical calculations on substituted indazoles. wuxibiology.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of reaction pathways. beilstein-journals.orgpatonlab.com

Transition State Characterization and Reaction Pathways

A versatile, two-step, one-pot reaction to access N-substituted-2H-indazol-2-amine derivatives involves a sequential hydrazone formation and a reductive cyclization, which tolerates a broad range of functional groups. researchgate.net

Energy Profiles and Kinetic Parameters of Synthetic Reactions

By calculating the energy of reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides quantitative data on activation energies and reaction thermodynamics, which are essential for understanding reaction kinetics and predicting product distributions.

For the selective N2-alkylation of indazole, DFT calculations have been used to create such energy profiles. wuxibiology.com The calculations demonstrated that the total reaction energy barrier for N1 alkylation is significantly higher than that for N2 alkylation when the tautomerization energy is considered. wuxibiology.com This computational result aligns perfectly with the experimental observation of high N2 selectivity. wuxibiology.com

Table 2: Calculated Activation Energies for N1 vs. N2 Alkylation of Indazole This table compares the calculated energy barriers for the competing N1 and N2 alkylation pathways of the parent indazole. The total barrier for N1 alkylation includes the energy required for tautomerization.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Total Reaction Energy Barrier (kcal/mol) |

| N2 Alkylation | 13.87 wuxibiology.com | 13.87 wuxibiology.com |

| N1 Alkylation | 12.76 wuxibiology.com | 17.22 wuxibiology.com |

Data sourced from DFT B97X-D/6-31G calculations. wuxibiology.com*

Molecular Docking and Ligand-Protein Interaction Studies (Focus on theoretical binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. fip.orgbohrium.com This method is central to drug discovery for predicting the binding affinity and mode of action of potential drug candidates. rsc.orgacs.org The indazole scaffold is a common motif in many biologically active compounds, and docking studies are frequently used to rationalize their activity. nih.govjmchemsci.comrsc.org

Identification of Potential Binding Sites and Receptor Recognition Models

The first step in a molecular docking study is the identification of the binding site on the target protein. This is often a pocket or groove on the protein surface that is complementary in shape and chemical nature to the ligand. For many indazole-based inhibitors, the target is the active site of an enzyme, such as a protein kinase. researchgate.net Docking simulations place the ligand into this site in multiple possible conformations and orientations. The resulting poses are then scored based on a function that estimates the binding free energy.

For example, docking studies on indazole derivatives targeting renal cancer-related proteins have been performed to assess their binding effectiveness. rsc.org While specific studies on this compound are not widely published, the general approach would involve docking it into the active site of a relevant protein target to generate models of receptor recognition.

Analysis of Predicted Binding Modes and Key Intermolecular Interactions

Once potential binding poses are generated, they are analyzed to understand the key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen bonds: Interactions between hydrogen bond donors (like the N-H of the amine) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic interactions: Interactions between nonpolar regions of the ligand (like the methyl group and benzene (B151609) ring) and hydrophobic pockets in the protein.

π-π stacking: Interactions between the aromatic indazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. tdx.cat

Electrostatic interactions: Attractive or repulsive forces between charged or polar groups.

Analysis of these interactions provides a structural hypothesis for the ligand's biological activity and can guide the design of new analogs with improved potency and selectivity. For instance, a docking study of a series of DPP-IV inhibitors suggested that placing an aromatic ring to establish π-π interactions with a specific phenylalanine residue (Phe357) would increase both activity and selectivity. tdx.cat A similar analysis for this compound would be crucial in understanding its potential as a therapeutic agent.

Computational Prediction of Binding Affinities and Selectivity

The prediction of how strongly a ligand, such as an indazole derivative, will bind to a protein (its binding affinity) and how well it distinguishes between different protein targets (its selectivity) is a cornerstone of modern drug discovery. nih.gov These predictions are made using a variety of computational techniques that model the interactions between the small molecule and the protein's binding site at an atomic level. sciepub.com

The primary goals of these computational approaches are twofold: first, to predict the three-dimensional pose of the ligand within the protein's binding pocket, and second, to estimate the free energy of binding (ΔG), which is related to the binding affinity. mdpi.com A more negative binding energy typically indicates a more stable and higher-affinity interaction.

Molecular Docking and Scoring Functions

Molecular docking is a widely used computational method to predict the preferred orientation of a ligand when bound to a receptor. sciepub.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. mdpi.com These scoring functions are mathematical models that approximate the binding free energy by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. sciepub.com

For instance, in a study on indazole-derived Schiff base metal complexes, molecular docking was used to predict their binding affinities to specific protein targets. The results, which corroborated experimental findings, were presented in terms of binding energy (kcal/mol), with more negative values suggesting stronger binding. researchgate.net

Illustrative Docking Results for Indazole-Related Compounds

To demonstrate the output of such studies, the following table shows hypothetical binding affinity data for related indazole compounds against two protein kinases, a common class of drug targets. This illustrates how selectivity is assessed computationally by comparing the binding scores for a compound against different targets.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Indazole-Derivative A | Kinase 1 | -9.8 | MET120, LYS45, GLU118 |

| Indazole-Derivative A | Kinase 2 | -7.2 | VAL60, ASP170 |

| Indazole-Derivative B | Kinase 1 | -8.1 | MET120, TYR119 |

| Indazole-Derivative B | Kinase 2 | -8.5 | VAL60, ASP170, PHE168 |

In this illustrative table, Derivative A shows selectivity for Kinase 1, while Derivative B shows slight selectivity for Kinase 2. The "Key Interacting Residues" column indicates specific amino acids in the protein's binding site that the docking simulation predicts are crucial for the interaction.

Advanced Methods: Molecular Dynamics and Machine Learning

While useful, standard docking provides a static view of the interaction. More advanced techniques like Molecular Dynamics (MD) simulations can be employed to model the dynamic nature of the protein-ligand complex over time. MD simulations can provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). sciepub.com

Furthermore, the field is increasingly leveraging machine learning and artificial intelligence. nih.gov These methods can develop highly accurate, target-specific scoring functions by training on large datasets of known protein-ligand structures and their experimentally determined binding affinities. nih.gov Studies have shown that machine learning models can outperform classical scoring functions in predicting binding affinities for specific protein families, such as cyclin-dependent kinase 2 (CDK2). nih.gov

Structure-Activity Relationship (SAR) Studies

Computational methods are invaluable for guiding structure-activity relationship (SAR) studies. For example, research on a series of 1-methyl-1H-indazol-3-amine derivatives as inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins demonstrated how computational insights drive chemical modifications. nih.gov In that study, replacing or substituting parts of the indazole ring system led to significant changes in binding affinity. nih.gov

The following interactive table illustrates a hypothetical SAR study for this compound derivatives, showing how small chemical changes could be predicted to affect binding affinity for a target.

| Compound Modification (R-group) | Predicted IC₅₀ (nM) | Predicted Kᵢ (nM) |

|---|---|---|

| -H (this compound) | 150.5 | 35.2 |

| -F (Fluoro- substitution on benzene ring) | 98.7 | 21.8 |

| -Cl (Chloro- substitution on benzene ring) | 110.2 | 25.1 |

| -OCH₃ (Methoxy- substitution on benzene ring) | 250.0 | 60.4 |

This hypothetical data suggests that adding a fluorine atom might enhance binding affinity (lower IC₅₀ and Kᵢ values), while a methoxy (B1213986) group could be detrimental. Such in silico screening allows chemists to prioritize which novel compounds to synthesize and test in the lab, saving considerable time and resources.

Should research be undertaken on this compound, these are the computational methodologies that would likely be employed to predict its binding characteristics and guide its development as a potential bioactive molecule.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The indazole ring system is a prominent scaffold in a multitude of biologically active compounds. mdpi.com 3-Methyl-2H-indazol-2-ylamine provides a strategic starting point for the elaboration of more complex heterocyclic structures. The primary amine at the 2-position of the indazole ring is a key functional handle that allows for a variety of chemical transformations.

Synthetic routes to 2H-indazoles often involve multi-step sequences. nih.govorganic-chemistry.org For instance, one approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates. organic-chemistry.org Another method utilizes a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org These methods highlight the importance of accessible precursors for building the indazole core, which can then be further functionalized. The presence of the methyl group at the 3-position can also influence the regioselectivity of subsequent reactions.

The reactivity of the exocyclic amine allows for its participation in various cyclization reactions to form fused heterocyclic systems. For example, it can react with bifunctional reagents to construct additional rings onto the indazole framework, leading to novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Scaffold for Combinatorial Library Generation and High-Throughput Synthesis

In modern drug discovery, the generation of diverse compound libraries for high-throughput screening is a crucial step. The indazole scaffold, and specifically functionalized derivatives like this compound, are considered "privileged structures" because they can bind to multiple receptors with high affinity. nih.govmdpi.com This makes them ideal core structures for combinatorial chemistry.

High-throughput synthesis technologies leverage parallel synthesis to rapidly create large numbers of distinct molecules. hitgen.com By using this compound as a central scaffold, a multitude of substituents can be introduced at the exocyclic amine position through reactions like amidation, sulfonylation, and reductive amination. This allows for the rapid generation of a library of related compounds with diverse chemical and physical properties. Late-stage diversification of complex molecules using techniques like accelerated synthesis in microdroplets further enhances the ability to quickly generate analogs for screening. nih.gov

The following table illustrates a conceptual approach to generating a combinatorial library from this compound:

| Scaffold | Reagent Class | Reaction Type | Resulting Compound Class |

| This compound | Carboxylic Acids/Acyl Chlorides | Amidation | N-Acyl-3-methyl-2H-indazol-2-ylamines |

| This compound | Sulfonyl Chlorides | Sulfonylation | N-Sulfonyl-3-methyl-2H-indazol-2-ylamines |

| This compound | Aldehydes/Ketones | Reductive Amination | N-Alkyl-3-methyl-2H-indazol-2-ylamines |

| This compound | Isocyanates | Urea Formation | N-(3-Methyl-2H-indazol-2-yl)ureas |

Application in the Construction of Pharmaceutical Precursors (e.g., indazole components for kinase inhibitors like Pazopanib)

One of the most significant applications of indazole derivatives is in the synthesis of pharmaceutical agents, particularly kinase inhibitors. nih.gov The indazole moiety is a key component in several approved drugs and clinical candidates.

A prominent example is the anti-cancer drug Pazopanib, a multi-target tyrosine kinase inhibitor. researchgate.net The synthesis of Pazopanib relies on a key intermediate, N,2,3-trimethyl-2H-indazol-6-amine. researchgate.netmdpi.com While not directly this compound, the synthesis of this crucial intermediate often starts from related indazole precursors like 3-methyl-6-nitro-1H-indazole. mdpi.com The synthetic strategies involve steps such as methylation and reduction, highlighting the importance of functionalized indazoles in building up the final complex drug molecule. mdpi.comresearchgate.net

Different synthetic routes to Pazopanib have been developed, some of which involve the reaction of a 2,3-dimethyl-2H-indazol-6-amine derivative with 2,4-dichloropyrimidine. google.comgoogle.com These syntheses underscore the utility of the indazole core as a foundational element for constructing potent kinase inhibitors. The structure-activity relationship studies of these inhibitors often reveal that the indazole scaffold plays a crucial role in binding to the target kinase. nih.gov

Development of Novel Reagents, Catalysts, and Ligands Utilizing the Indazolamine Scaffold

The unique electronic and structural properties of the indazole ring system also make it an attractive scaffold for the development of novel reagents, catalysts, and ligands in organic synthesis. chemrxiv.orgtakasago.comresearchgate.net The presence of multiple nitrogen atoms allows indazole derivatives to act as ligands for various metal catalysts.

By modifying the this compound core, new ligands with specific steric and electronic properties can be designed. For example, the exocyclic amine can be functionalized with phosphine (B1218219) or other coordinating groups to create bidentate or tridentate ligands for transition metal catalysis. These custom-designed ligands can influence the reactivity and selectivity of catalytic transformations, such as cross-coupling reactions or asymmetric synthesis. solvias.com

Furthermore, the indazole scaffold itself can be incorporated into larger molecular frameworks to create novel reagents with unique reactivity. The development of such specialized chemical tools is essential for advancing the capabilities of modern organic synthesis.

Academic Exploration of Structure Activity Relationships Sar for 2h Indazolamine Derivatives

Systematic Modification of the 3-methyl-2H-indazol-2-ylamine Scaffold for Modulated Activity

Systematic modifications of the this compound scaffold are a cornerstone of medicinal chemistry efforts to modulate biological activity and optimize therapeutic potential. The versatility of the indazole core allows for the generation of large and diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com

One common modification strategy involves the introduction of various substituents at different positions of the indazole ring. For instance, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a class of receptor tyrosine kinases, modifications of the indazole scaffold have proven fruitful. A study focused on 1H-indazole-based derivatives as FGFR1-3 inhibitors demonstrated that even small changes to the scaffold could significantly impact activity. nih.gov

Another approach involves the modification of the amine group at the 2-position. For example, the synthesis of a series of 6-substituted aminoindazole derivatives was undertaken to explore their potential as anticancer agents. rsc.org This research highlighted that alterations at the N1 and C3 positions of the indazole ring, as well as the nature of the amino substituent at the 6-position, dramatically influenced the anti-proliferative activity of the compounds. rsc.org

Furthermore, the synthesis of 2,3-diphenyl-2H-indazole derivatives has been explored to develop dual antimicrobial and anti-inflammatory agents. mdpi.com These modifications, which involve significant steric and electronic changes to the core scaffold, aim to create molecules with novel biological profiles.

A summary of systematic modifications and their impact is presented in the table below:

| Scaffold Modification | Target/Application | Key Findings |

| Substitution at various positions of the 1H-indazole ring | FGFR1-3 Inhibition | Modifications led to inhibitors with IC50 values in the micromolar range. nih.gov |

| 6-substituted aminoindazoles | Anticancer (IDO1 inhibition) | Relocating the methyl group from N1 to N2 decreased anti-proliferative activity in most cases. rsc.org |

| 2,3-diphenyl substitution | Antimicrobial/Anti-inflammatory | Resulted in compounds with dual activity profiles. mdpi.com |

Influence of Substituents on Molecular Interactions within a Biological Context

The nature and position of substituents on the 2H-indazolamine scaffold profoundly influence its molecular interactions with biological targets, thereby dictating its potency and selectivity. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. samipubco.comrsc.org

The planar structure of the indazole ring facilitates strong π-π stacking interactions with aromatic residues within the binding pockets of proteins. samipubco.com The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, further anchoring the molecule to its target. samipubco.com

For example, in the context of FGFR1 inhibitors, docking studies of 1H-indazol-3-amine derivatives revealed that the 3-aminoindazole group occupies the hinge region of the ATP binding site, forming crucial hydrogen bonds. rsc.org Specifically, the N-H of the indazole ring can form a hydrogen bond with the amino acid Glu562, while the nitrogen atom of the indazole and the N-H of an amide bond can interact with Ala564. rsc.org

The influence of substituents can be illustrated with specific examples:

Halogenation: The introduction of a fluorine atom can alter the electronic properties of the indazole ring, potentially enhancing binding affinity through favorable interactions. In a series of FGFR inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. rsc.org

Alkoxy Groups: The presence of a methoxy (B1213986) group can lead to enhanced activity. In a study of GSK-3 inhibitors, a methoxy derivative showed higher potency compared to a methyl derivative, suggesting the importance of this group for strong binding. rsc.org

Hydrophobic Groups: The addition of hydrophobic groups, such as alkyl or halogen moieties, can impact potency. In a series of VEGFR-2 inhibitors, the introduction of such groups led to a decrease in potency compared to derivatives with hydrogen bond-forming groups. rsc.org

The following table summarizes the influence of specific substituents on molecular interactions and biological activity:

| Substituent | Position | Target | Effect on Interaction/Activity |

| Fluorine | 6-position of indazole ring | FGFR | Improved enzymatic activity and cellular potency. rsc.org |

| Methoxy | 5-position of indazole ring | GSK-3 | Increased potency compared to methyl group. rsc.org |

| Alkyl/Halogen | Pyrimidine (B1678525) ring (attached to indazole) | VEGFR-2 | Decreased potency compared to amide/sulfonamide groups. rsc.org |

| Hydroxyl (OH) | Phenyl ring (attached to indazole) | FGFR-2 | The presence of an H-donor OH group was found to be important for activity. rsc.org |

General Mechanisms of Action Associated with Indazole Derivatives

Indazole derivatives exert their biological effects through various mechanisms of action, most notably enzyme inhibition and receptor binding. nih.govrsc.org Their ability to mimic the structure of endogenous ligands allows them to interact with a wide range of biological targets.

Enzyme Inhibition:

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. rsc.org Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. rsc.org Indazole-based compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. rsc.org

Examples of kinases targeted by indazole derivatives include:

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been designed as potent inhibitors of FGFRs, which are involved in cell proliferation, differentiation, and angiogenesis. rsc.orgtandfonline.com

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, indazole-based compounds can block angiogenesis, a crucial process for tumor growth and metastasis. rsc.org

Glycogen (B147801) Synthase Kinase 3 (GSK-3): Indazole derivatives have shown selectivity as GSK-3 inhibitors, a target implicated in various diseases, including neurodegenerative disorders and cancer. rsc.orgacs.org

Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have been developed as potent inhibitors of ALK, a key driver in certain types of cancer. nih.gov

Receptor Binding:

Indazole derivatives can also act as ligands for various receptors. For instance, some indazole-containing compounds are known 5-HT3 receptor antagonists, used as anti-emetics. nih.gov The sigma-2 receptor, which is implicated in CNS disorders and cancer, is another target for which potent and selective tetrahydroindazole-based ligands have been developed. scispace.com

The versatility of the indazole scaffold allows for its adaptation to fit the binding sites of diverse proteins, leading to a broad spectrum of pharmacological activities. samipubco.com

Computational SAR Approaches and QSAR Modeling for Indazole Derivatives

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in understanding and predicting the biological activity of indazole derivatives. These approaches establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity.

2D-QSAR:

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of molecules, such as topological and physicochemical properties. In a study of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated using Multiple Linear Regression (MLR). researchgate.net This model exhibited a high correlation coefficient (r² = 0.9512), indicating strong predictive accuracy. researchgate.net

3D-QSAR:

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules, including steric and electrostatic fields. For the same set of TTK inhibitors, a 3D-QSAR model built using the SWF kNN approach showed a high internal cross-validation regression coefficient (q² = 0.9132). researchgate.net This model highlighted the importance of steric descriptors in determining the anticancer activity of the indazole derivatives.

Similarly, 3D-QSAR studies have been employed to explore the structural requirements for indazole derivatives as inhibitors of other targets, such as HIF-1α and glycogen synthase kinase 3 (GSK-3). acs.orgresearchgate.net These models provide valuable insights into the favorable and unfavorable regions for substituent modifications, guiding the rational design of more potent compounds.

The table below provides an overview of QSAR studies on indazole derivatives:

| Target | QSAR Method | Key Findings |

| Tyrosine Threonine Kinase (TTK) | 2D-QSAR (MLR), 3D-QSAR (SWF kNN) | High predictive accuracy (r²=0.9512, q²=0.9132). Steric descriptors are crucial for activity. researchgate.net |

| HIF-1α | 3D-QSAR | Elucidated comparative steric and electrostatic features for selective activity. researchgate.net |

| Glycogen Synthase Kinase 3 (GSK-3) | 3D-QSAR (CoMFA) | Highlighted the importance of molecular electrostatic field interactions. acs.org |

Pharmacophore Development for Indazole-based Scaffolds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For indazole-based scaffolds, pharmacophore models serve as templates for virtual screening and the design of novel ligands.

The development of a pharmacophore model typically involves the alignment of a set of active compounds and the identification of common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For instance, a ligand-based pharmacophore model was generated for a series of tetrahydroindazole (B12648868) compounds that are potent and selective sigma-2 receptor ligands. scispace.com This model summarized the common structural features present in the most active compounds and can be used to guide further optimization efforts. scispace.com

In another example, a de novo design program was used to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. acs.orgresearchgate.net This approach started with a small fragment and, with the aid of docking models, optimized it into a potent indazole-containing pharmacophore. acs.orgresearchgate.net

The key features of a pharmacophore for indazole-based inhibitors often include:

An aromatic ring system corresponding to the indazole core.

One or more hydrogen bond acceptor/donor features associated with the nitrogen atoms of the indazole ring.

Hydrophobic regions that interact with non-polar pockets of the target protein.

Additional features contributed by various substituents on the indazole scaffold.

The development of robust pharmacophore models is a crucial step in the rational design of novel and selective indazole-based therapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-methyl-2H-indazol-2-ylamine, and how can purity be ensured during synthesis?

- Methodological Answer : A typical approach involves cyclization reactions using hydrazine derivatives and substituted ketones or aldehydes. For example, refluxing 2-methylindazole precursors with hydroxylamine or hydrazine derivatives in ethanol/acetic acid mixtures can yield the target compound . Purification often employs recrystallization (e.g., using 95% ethanol) or column chromatography. Purity validation requires NMR (δ ~6.5–8.5 ppm for aromatic protons, δ ~2.5 ppm for methyl groups) and IR spectroscopy (N-H stretching ~3400 cm⁻¹) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- 1H/13C NMR : Assign peaks based on coupling patterns and DEPTQ-135 experiments to distinguish CH, CH₂, and CH₃ groups .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, indazole derivatives often show planar aromatic systems with methyl groups at ~1.5–2.0 Å bond lengths .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties like HOMO-LUMO gaps .

Q. What pharmacological assays are suitable for initial evaluation of this compound?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme inhibition : Test against kinases (e.g., PKA) or receptors (e.g., AMPA/kainate) using fluorescence-based assays with IC₅₀ determination .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .

- Solubility and stability : Measure logP values via shake-flask methods and monitor degradation in PBS buffer at 37°C over 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates in indazole ring formation .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for C-N coupling steps, optimizing ligand-to-metal ratios (e.g., 1:1 to 2:1) .

- Kinetic analysis : Use HPLC to track intermediates and identify rate-limiting steps. For example, prolonged reflux (>6 hours) may reduce byproduct formation in cyclization reactions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro, chloro groups) and correlate changes with bioassay results (e.g., IC₅₀ shifts in kinase assays) .

- Metabolic stability testing : Incubate compounds with liver microsomes to identify metabolites that may alter activity .

- Crystallographic validation : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs (e.g., hydrogen bonds with His189 in kinase domains) .

Q. How can advanced computational methods guide the design of this compound-based therapeutics?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., mGluR5 or HSF1). Focus on residues within 4 Å of the methylindazole core .

- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability and identify conformational changes .

- ADMET prediction : Employ SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR shifts with published indazole derivatives (e.g., 6-chloro-2-methyl-2H-indazol-5-amine in ).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₈H₉N₃ for this compound) with <2 ppm error .

- Crystallographic refinement : Use SHELXL to resolve ambiguities in electron density maps, particularly for disordered methyl groups .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (GraphPad Prism, four-parameter logistic model) .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

- Reproducibility checks : Include triplicate experiments and report SEM/confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.